molecular formula C8H14O B130301 3,5-Dimethyl-1-hexyn-3-ol CAS No. 107-54-0

3,5-Dimethyl-1-hexyn-3-ol

Cat. No. B130301
CAS RN: 107-54-0
M. Wt: 126.2 g/mol
InChI Key: NECRQCBKTGZNMH-UHFFFAOYSA-N
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Patent
US05871572

Procedure details

A solution containing 2.00 g Food Black 2 (C.I. Food Black 2), 0.08 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 79.12 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
79.12 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(N=NC2C=CC(N/N=[C:21]3/[C:22](S([O-])(=O)=O)=[CH:23][C:24]4[C:29]([C:30]/3=[O:31])=[CH:28][C:27](N)=C(S([O-])(=O)=O)[CH:25]=4)=C3C=2C=CC(S([O-])=O)=C3)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].[Na+].O[CH2:53]C(CO)O.[CH2:58]([OH:64])[CH2:59][O:60][CH2:61][CH2:62]O>O>[CH2:30]([O:31][CH2:62][CH2:61][O:60][CH2:59][CH2:58][OH:64])[CH2:29][CH2:28][CH3:27].[CH3:25][CH:24]([CH2:29][C:30]([OH:31])([C:21]#[CH:22])[CH3:53])[CH3:23] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N/N=C\4/C(=CC5=CC(=C(C=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
5 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
79.12 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a 5 μm stainless steel mesh

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
CC(C)CC(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05871572

Procedure details

A solution containing 2.00 g Food Black 2 (C.I. Food Black 2), 0.08 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 79.12 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
79.12 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(N=NC2C=CC(N/N=[C:21]3/[C:22](S([O-])(=O)=O)=[CH:23][C:24]4[C:29]([C:30]/3=[O:31])=[CH:28][C:27](N)=C(S([O-])(=O)=O)[CH:25]=4)=C3C=2C=CC(S([O-])=O)=C3)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].[Na+].O[CH2:53]C(CO)O.[CH2:58]([OH:64])[CH2:59][O:60][CH2:61][CH2:62]O>O>[CH2:30]([O:31][CH2:62][CH2:61][O:60][CH2:59][CH2:58][OH:64])[CH2:29][CH2:28][CH3:27].[CH3:25][CH:24]([CH2:29][C:30]([OH:31])([C:21]#[CH:22])[CH3:53])[CH3:23] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N/N=C\4/C(=CC5=CC(=C(C=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
5 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
79.12 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a 5 μm stainless steel mesh

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
CC(C)CC(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.